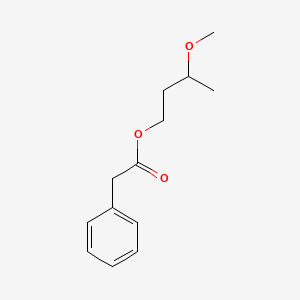

3-Methoxybutyl phenylacetate

Description

3-Methoxybutyl phenylacetate (CAS RN: 5448-33-9) is an organic ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol. Structurally, it consists of a methoxybutyl group esterified with phenoxyacetate (Figure 1). This compound is primarily utilized in industrial and laboratory settings as a solvent, reagent, and intermediate in organic synthesis . While its pharmacological applications are less documented compared to other phenylacetate derivatives, its structural features make it a subject of interest in chemical research.

Properties

CAS No. |

6640-71-7 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-methoxybutyl 2-phenylacetate |

InChI |

InChI=1S/C13H18O3/c1-11(15-2)8-9-16-13(14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

InChI Key |

OIUOZCYEDMSSFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 3-methoxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 3-methoxybutyl phenylacetate involves the continuous esterification of phenylacetic acid with 3-methoxybutanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to maintain its stability and quality.

Types of Reactions:

Hydrolysis: 3-Methoxybutyl phenylacetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of phenylacetic acid and 3-methoxybutanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phenylacetic acid and 3-methoxybutanol.

Reduction: Phenylacetic alcohol and 3-methoxybutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Methoxybutyl phenylacetate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3-methoxybutyl phenylacetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic sweet, floral scent. At the molecular level, the ester group can undergo hydrolysis, releasing phenylacetic acid and 3-methoxybutanol, which may have their own biological activities. The compound’s stability and reactivity also make it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Phenylacetate Esters

Pharmacological Analogs

Table 2: Pharmacological Phenylacetate Derivatives

- Sodium Phenylacetate : A deaminated metabolite of phenylalanine. It suppresses tumor growth via PPARγ activation, cell cycle arrest (G1 phase), and apoptosis induction. Clinical trials demonstrated efficacy in glioblastoma and prostate cancer, with reversible CNS toxicity at high doses .

- Phenylbutyrate : A congener with enhanced potency. It inhibits histone deacetylases (HDACs) and synergizes with chemotherapy in ovarian cancer models .

- L-Ornithine Phenylacetate : Combines phenylacetate with L-ornithine to treat hyperammonemia in hepatic encephalopathy. It enhances ammonia detoxification without significant toxicity .

Biochemical and Industrial Derivatives

Table 3: Other Phenylacetate-Related Compounds

Pharmacological Mechanisms

- Sodium Phenylacetate : Reduces Bcl-2 expression, upregulates Bax, and induces p21Cip1, leading to cell cycle arrest in osteosarcoma . In glioblastoma, it restores anchorage dependency and induces endoplasmic reticulum hypertrophy, indicating differentiation .

- Phenylbutyrate : Enhances HLA class I and CD58 expression in ovarian cancer cells while suppressing TGF-β2, suggesting immune modulation .

Industrial and Microbial Roles

- 3-Methoxybutyl Phenylacetate: Used in synthesizing o-hydroxyacetophenone and synephrine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.